
p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 249-454-3, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is a colorless liquid with a characteristic odor and is commonly used as a reference fuel in octane rating tests for gasoline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2,4-trimethylpentane involves the catalytic cracking of petroleum hydrocarbons, followed by distillation to separate the desired compound. The process is optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen or oxidizing agents, 2,2,4-trimethylpentane can undergo oxidation to form carbon dioxide and water.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of a halogenating agent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions typically occur under acidic or basic conditions.
Substitution: Halogenation reactions often use chlorine or bromine as the halogenating agents, with ultraviolet light or heat as the activation energy source.
Major Products Formed
Oxidation: The primary products of oxidation are carbon dioxide and water.
Substitution: Halogenation reactions produce halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference fuel in octane rating tests to determine the anti-knock properties of gasoline.
Biology: It serves as a solvent in various biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is employed as a solvent and intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethylpentane involves its interaction with molecular targets and pathways in various applications. In octane rating tests, it acts as a standard reference fuel to measure the performance of gasoline. In biochemical assays, it functions as a solvent to dissolve and stabilize compounds for analysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3-trimethylpentane
- 2,3,4-trimethylpentane
- 2,2,4-trimethylhexane
Uniqueness
2,2,4-trimethylpentane is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high octane rating makes it an ideal reference fuel for gasoline performance testing, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
29124-83-2 |
|---|---|
Molekularformel |
C15H15N3O5S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (6R,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H15N3O5S/c1-8-7-24-14-11(16)13(19)17(14)12(8)15(20)23-6-9-2-4-10(5-3-9)18(21)22/h2-5,11,14H,6-7,16H2,1H3/t11-,14+/m0/s1 |
InChI-Schlüssel |
ABTUPEBOWRKQLD-SMDDNHRTSA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@H](C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


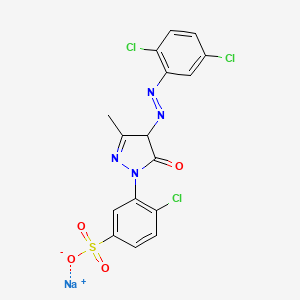
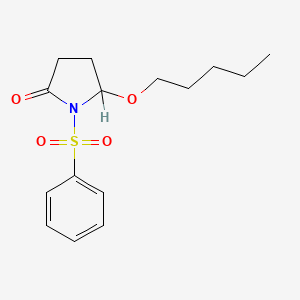
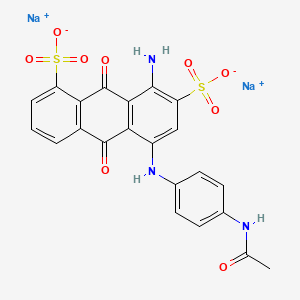
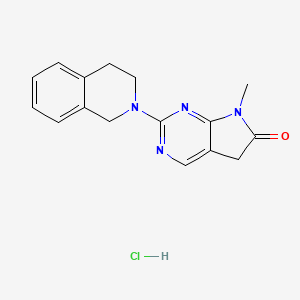

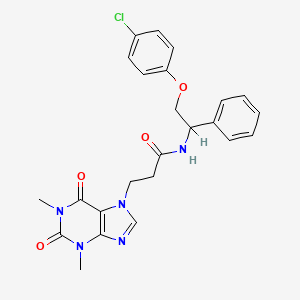
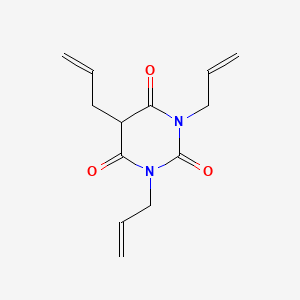

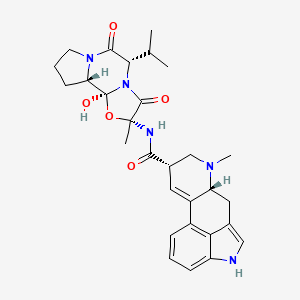
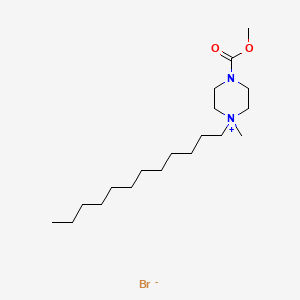

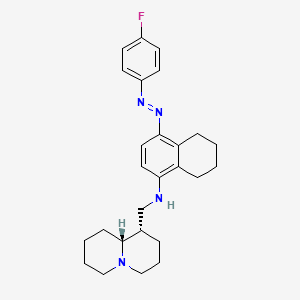
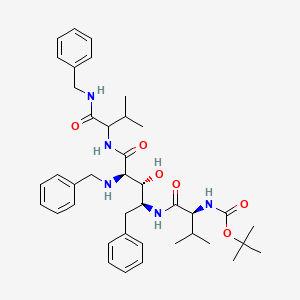
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
